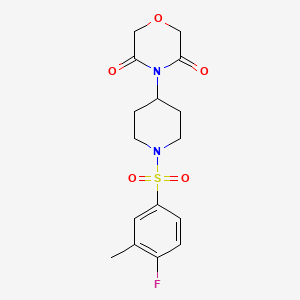![molecular formula C18H22N8O2 B2706730 ethyl 4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazine-1-carboxylate CAS No. 1286718-96-4](/img/structure/B2706730.png)
ethyl 4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of the piperazine and p-tolylamino groups further enhances its potential for various applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-5-cyano-1H-pyrazole with formamide can yield the triazolopyrimidine core.
Introduction of the p-Tolylamino Group: This step involves the nucleophilic substitution of the triazolopyrimidine core with p-toluidine under reflux conditions in a suitable solvent like ethanol.
Attachment of the Piperazine Group: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under basic conditions, such as using sodium hydride in dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylamino group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially yielding dihydro derivatives.
Substitution: The piperazine and p-tolylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the structure-activity relationships of triazolopyrimidine derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate can be compared with other triazolopyrimidine derivatives:
Similar Compounds: Compounds like 4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate and 4-(7-(m-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate.
Uniqueness: The presence of the p-tolylamino group in the compound enhances its lipophilicity and potential for crossing biological membranes, making it more effective in certain biological applications.
Propiedades
IUPAC Name |
ethyl 4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-3-28-18(27)26-10-8-25(9-11-26)17-20-15(14-16(21-17)23-24-22-14)19-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINDXEWISQLPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)

![4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid](/img/structure/B2706651.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2706654.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)

![1-Bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2706658.png)
![2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2706659.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2706661.png)
![1-[(5-chloro-3-methyl-1-benzothiophen-2-yl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2706663.png)
![2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2706665.png)
![ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2706666.png)
![6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2706667.png)
![3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2706670.png)
